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Compound of Interest

Compound Name:
4-Phenyl-3-(pyridin-3-yl)-1H-

pyrazol-5-amine

CAS No.: 148611-85-2

Cat. No.: B11788020

Get Quote

The p38 MAPK pathway is a critical regulator of the biosynthesis of pro-inflammatory cytokines,

including TNF-

and IL-1

. Inhibition of p38

has been a primary target for treating rheumatoid arthritis, COPD, and autoimmune disorders.

While early inhibitors like SB-203580 utilized a pyridinyl-imidazole core, the pyrazole

bioisostere offers distinct advantages:

Tautomeric Flexibility: The 1H-pyrazole core allows for versatile binding modes within the

ATP pocket.

Derivatization Potential: The exocyclic amine at position 5 serves as a critical synthetic

handle for generating urea or amide derivatives, enabling access to the kinase "allosteric

pocket" (DFG-out conformation) for enhanced selectivity.
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3-Pyridyl vs. 4-Pyridyl: While classic inhibitors often use a 4-pyridyl ring to interact with the

hinge region (Met109), the 3-pyridyl isomer described here provides an alternative vector for

hydrogen bonding, often improving solubility and altering metabolic stability profiles.

Mechanism of Action & Signaling Pathway
The 3-(3-pyridyl)-4-phenylpyrazole amine scaffold functions primarily as a Type I or Type II

kinase inhibitor depending on substitution.

Hinge Binding: The pyridine nitrogen and the pyrazole NH typically form hydrogen bonds

with the hinge region amino acids (Met109/Gly110 in p38

).

Gatekeeper Interaction: The 4-phenyl moiety occupies the hydrophobic pocket adjacent to

the gatekeeper residue (Thr106), a critical determinant of selectivity against other kinases.

Figure 1: p38 MAPK Signaling Cascade
The following diagram illustrates the canonical activation pathway targeted by these

derivatives.
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Caption: The p38 MAPK cascade showing the point of intervention by pyrazole inhibitors,

preventing downstream cytokine production.

Chemical Synthesis Strategy
The synthesis of 3-(3-pyridyl)-4-phenyl-1H-pyrazol-5-amine requires a regioselective approach.

The most robust method involves the condensation of an

-substituted

-ketonitrile with hydrazine.

Synthetic Workflow Diagram

Ethyl Nicotinate
(3-Pyridyl ester)

3-Oxo-3-(3-pyridyl)-
2-phenylpropanenitrile

(Enolizable)

Claisen
Condensation

Phenylacetonitrile
(Benzyl cyanide)

NaH / THF
Reflux

N2H4·H2O
Ethanol, Reflux

3-(3-Pyridyl)-4-phenyl-
1H-pyrazol-5-amine

Cyclization
(Knorr-type)

Click to download full resolution via product page

Caption: Two-step regioselective synthesis of the 5-amino-pyrazole core.

Detailed Experimental Protocol
Step 1: Synthesis of 3-oxo-3-(3-pyridyl)-2-phenylpropanenitrile

Rationale: This step builds the carbon skeleton. The acidity of the

-proton in phenylacetonitrile allows deprotonation by NaH, enabling nucleophilic attack on
the ethyl nicotinate ester.
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Protocol:

Suspend Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF under nitrogen

atmosphere.

Add Phenylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min to form the carbanion.

Add Ethyl Nicotinate (1.1 eq) dropwise.

Heat the mixture to reflux (approx. 66°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

[1]

Workup: Cool to RT. Quench carefully with ice water. The nitrile intermediate exists as an

enolate salt; acidify with 1N HCl to pH 4–5 to precipitate the product. Filter, wash with

water, and dry.

Step 2: Cyclization to 3-(3-pyridyl)-4-phenyl-1H-pyrazol-5-amine

Rationale: Hydrazine acts as a dinucleophile. It attacks the ketone carbonyl and the nitrile

carbon sequentially to close the 5-membered ring.

Protocol:

Dissolve the

-ketonitrile intermediate (1.0 eq) in absolute Ethanol.

Add Hydrazine Hydrate (5.0 eq). Note: Excess hydrazine drives the reaction and prevents

azine formation.

Reflux for 8–12 hours.

Workup: Concentrate the solvent under reduced pressure. Treat the residue with ice water.

The solid pyrazole usually precipitates. Recrystallize from Ethanol/Water or purify via flash

chromatography (DCM/MeOH gradient) if necessary.

Structure-Activity Relationship (SAR)[2]
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Modifications to the core scaffold significantly alter potency and physicochemical properties.

Position Substituent
Effect on Biological
Activity

3-Pyridyl Unsubstituted
Good H-bond acceptor

capability (Hinge binder).

6-Methyl
Can introduce steric clash or

improve metabolic stability.

4-Phenyl 4-Fluoro

Preferred. Increases metabolic

stability (blocks oxidation) and

lipophilicity; standard in p38

inhibitors.

4-Chloro
Increases potency but lowers

solubility.

Unsubstituted
Baseline activity; often prone

to rapid metabolism.

5-Amine Free (-NH2)
Moderate potency (Type I

binder).

Urea (-NH-CO-NH-R)

High Potency. Accesses the

"DFG-out" allosteric pocket

(Type II inhibition). Significantly

improves selectivity.

Amide (-NH-CO-R)

Generally reduces potency

unless the R group picks up

specific interactions (e.g.,

Asp112).

Biological Evaluation Protocols
To validate the synthesized compounds, the following tiered assay system is recommended.

A. In Vitro p38 Kinase Assay (Biochemical)
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Objective: Determine IC50 values against the recombinant enzyme.

Method: FRET-based assay (e.g., LanthaScreen) or radiometric

P-ATP assay.

Protocol:

Incubate recombinant p38

(5–10 nM) with the test compound (serial dilutions in DMSO) for 15 min.

Add substrate (ATF-2 or MBP) and ATP (at

, typically 10–50

M).

Allow reaction for 60 min at RT.

Detect phosphorylation.

Validation: Reference compound SB-203580 should yield an IC50 of ~50–100 nM.

B. Cellular TNF- Release Assay
Objective: Assess cell permeability and efficacy in a relevant biological context.

Cell Line: THP-1 (Human monocytic leukemia) or PBMCs.

Protocol:

Seed THP-1 cells (10^5 cells/well) in 96-well plates.

Pre-treat with test compounds for 1 hour.

Stimulate inflammation with LPS (Lipopolysaccharide, 1

g/mL).

Incubate for 4 hours at 37°C.
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Harvest supernatant and quantify TNF-

using a standard ELISA kit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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